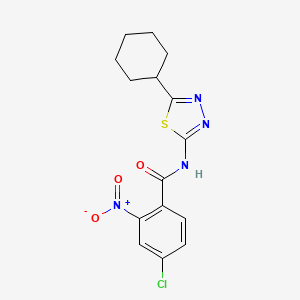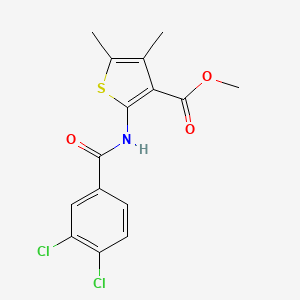![molecular formula C23H26N2O2 B3520647 3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3520647.png)
3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Descripción general
Descripción
3,7-Dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structureIts structure includes two benzoyl groups and two methyl groups attached to a diazabicyclononane framework, which contributes to its distinct chemical properties .
Métodos De Preparación
The synthesis of 3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can be achieved through a one-step Mannich reaction. This involves the reaction of 1,3-dibenzoylpropane, paraformaldehyde, and a 30% aqueous solution of methylamine in a 1:5:10 ratio in acetic acid at 60°C for 10 hours. The yield of this reaction is approximately 13% . The compound can also be crystallized from an ethanol solution for further purification .
Análisis De Reacciones Químicas
3,7-Dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein folding due to its unique structureAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s diazabicyclononane framework allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3,7-Dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane and 1,5-dibenzoyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane. These compounds share a similar bicyclic structure but differ in the functional groups attached to the diazabicyclononane framework.
Propiedades
IUPAC Name |
(7-benzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-22-13-23(2,16-24(14-22)20(26)18-9-5-3-6-10-18)17-25(15-22)21(27)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULJFYYUEZXLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)C(=O)C3=CC=CC=C3)(CN(C2)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3520572.png)
![N-(4-ETHOXYPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B3520584.png)



![N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3520609.png)

![1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B3520622.png)
![6-bromo-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3520627.png)
![DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE](/img/structure/B3520632.png)


![N-[2-(difluoromethoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B3520665.png)
![N-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine](/img/structure/B3520670.png)
